molecular formula C16H14N4O5 B13816055 Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-

Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-

Cat. No.: B13816055
M. Wt: 342.31 g/mol
InChI Key: CCKHHOCRUYDOPN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring two fused heterocyclic systems: a 1,3-dioxo-isoindole moiety and a 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidine ring. Key structural attributes include:

  • Isoindole-dione core: Imparts rigidity and electron-withdrawing properties due to the two carbonyl groups .
  • Acetamide linkage: Connects the isoindole-dione to the pyrimidine-dione, offering hydrogen-bonding capacity (PSA = 66.48) .

Molecular Formula: C₁₉H₁₆N₄O₅ (exact molecular weight = 218.0692) .

Properties

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

N-[5-(1,3-dioxoisoindol-2-yl)-1,3-dimethyl-2,6-dioxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C16H14N4O5/c1-8(21)17-12-11(15(24)19(3)16(25)18(12)2)20-13(22)9-6-4-5-7-10(9)14(20)23/h4-7H,1-3H3,(H,17,21)

InChI Key

CCKHHOCRUYDOPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)N(C(=O)N1C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis and Functionalization

The pyrimidine nucleus with 1,3-dimethyl and 2,6-dioxo substitutions is typically prepared by cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds or malonates, followed by selective methylation.

A representative process from patent WO2016139677A1 describes:

  • Starting with a 6-chloropyrimidine-2,4(1H,3H)-dione derivative.
  • Reacting with a suitable base in an organic solvent to yield a 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile intermediate.
  • Methylation of the 6-chloro position using dimethyl sulfate in the presence of potassium carbonate in methyl isobutyl ketone to afford the 3-methyl derivative.

This methylation step is critical and is performed under controlled temperature conditions ranging from 20°C to reflux temperature to optimize yield and purity.

Formation of the Acetamide Linkage with Isoindole-1,3-dione

The isoindole-1,3-dione (phthalimide) moiety is introduced by coupling the aminopyrimidine intermediate with phthalic anhydride or related activated derivatives. This reaction typically proceeds via nucleophilic attack of the amino group on the anhydride, forming the acetamide linkage with the isoindole dione ring.

Data Table: Summary of Key Reaction Conditions

Step Reactants/Agents Solvent(s) Conditions Notes
Pyrimidine chlorination 6-chloropyrimidine-2,4-dione Organic solvent (e.g., methyl isobutyl ketone) Base present, room temp to reflux Formation of chloropyrimidine intermediate
Methylation Dimethyl sulfate, potassium carbonate Methyl isobutyl ketone 20°C to reflux Methylation at 3-position on pyrimidine
Aminopiperidinyl substitution (R)-piperidin-3-amine dihydrochloride, K2CO3 Acetonitrile Room temperature Nucleophilic substitution of chlorine
Acetamide formation Phthalic anhydride or derivative DMF, DMSO or similar 80–120°C Formation of isoindole-1,3-dione linkage
Crystallization Isopropyl alcohol, n-propanol - Cooling from reflux to 0-5°C Purification and isolation of product

Analytical and Research Results

  • The improved synthetic route employing dimethyl sulfate as methylating agent enhances yield and quality compared to previous methods using more hazardous reagents.
  • The crystalline form obtained exhibits characteristic PXRD patterns confirming phase purity and consistent crystal structure.
  • The process avoids harsh reagents, uses cost-effective and safer chemicals, and allows scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Isoindole-Dione Moieties

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(pyridin-2-yl)pentanamide (S4c)
  • Structure : Combines isoindole-dione with a pyridinyl-acetamide group.
  • Key Differences: Lacks the pyrimidine-dione system; instead, features a pentanamide chain with a methyl substituent.
  • Synthesis: Prepared via N-deprotection of amino acids, differing from the target’s likely acetylation-driven pathway .
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(pyridin-2-yl)pentanamide (S4d)
  • Structural Similarity : Shares the isoindole-dione and pyridinyl-acetamide groups.
  • Divergence : Positional isomerism (3-methyl vs. 4-methyl in S4c) affects crystallinity (m.p. 143–145°C for S4c vs. 150–152°C for S4d) .

Pyrimidine-Based Acetamide Derivatives

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
  • Structure: Features a thieno-pyrimidinone core with phenylamino and acetamide substituents.
  • Synthesis: Acetyl chloride in pyridine under mild conditions (73% yield), suggesting similar reactivity to the target compound . Physical Properties: Higher MW (369.44) and lower PSA (estimated) due to aromatic substituents .
Equimolecular Combination Drug ()
  • Structure : Contains a trioxo-tetrahydropyrido pyrimidin core with fluorophenyl and cyclopropyl groups.
  • Key Contrasts :
    • Molecular Complexity : MW = 693.53 (DMSO solvate), significantly larger than the target compound, impacting bioavailability .
    • Pharmacokinetics : Higher PSA (due to multiple polar groups) likely reduces membrane permeability compared to the target .

Comparative Data Table

Compound Name Molecular Weight Core Structure Key Substituents PSA Synthesis Yield
Target Compound 218.07 Isoindole-dione + Pyrimidine-dione 1,3-Dimethyl, acetamide 66.48 Not reported
S4c 391.44 Isoindole-dione + pentanamide 4-Methyl, pyridinyl N/A Moderate
Compound 24 369.44 Thieno-pyrimidinone Phenylamino, 7-methyl N/A 73%
Equimolecular Drug 693.53 Pyrido-pyrimidin-trioxo Fluorophenyl, cyclopropyl High Not reported

Key Research Findings

Synthetic Accessibility : Compound 24’s high yield (73%) under mild conditions highlights feasible acetylation strategies for similar acetamide derivatives .

Metabolic Stability: The target’s 1,3-dimethyl groups on the pyrimidine ring may reduce oxidative metabolism compared to non-methylated analogs like S4c/S4d .

Q & A

Basic: What are the key synthetic steps and purity assurance methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, amidation, and heterocyclic ring formation. Critical steps include:

  • Cyclization under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
  • Amidation reactions requiring precise pH control (e.g., using sodium hydroxide) to avoid side-product formation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
    Purity is validated using HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Answer:
Yield optimization requires:

  • Temperature modulation : For example, refluxing at 80–100°C in dimethylformamide (DMF) improves cyclization efficiency .
  • Catalyst screening : Bases like triethylamine or DBU may accelerate amidation kinetics .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >85% yield .
    Statistical tools like Design of Experiments (DoE) can identify optimal parameter combinations (temperature, solvent ratio) .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.03 ppm for CH3 in acetamide groups) and carbon backbones .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 362.0 [M+H]⁺) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm⁻¹ for isoindole-dione) .

Advanced: How to resolve discrepancies in NMR data for this compound?

Answer:
Discrepancies (e.g., split peaks, unexpected shifts) may arise from:

  • Solvent impurities : Use deuterated solvents (DMSO-d6) and ensure thorough drying .
  • Tautomerism : Dynamic NMR or variable-temperature experiments clarify equilibrium states in pyrimidinone rings .
  • 2D NMR (COSY, HSQC) : Maps coupling interactions to resolve overlapping signals .

Advanced: What methodologies are used to evaluate bioactivity and structure-activity relationships (SAR)?

Answer:

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) or cytotoxicity screening (MTT assays on cancer cell lines) .
  • SAR analysis : Systematic substitution of functional groups (e.g., halogenation at position 5 increases hydrophobicity and binding affinity) .
  • Molecular docking : Predicts interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .

Experimental Design: How to design a study to assess the compound’s mechanism of action?

Answer:

  • Control groups : Include vehicle-only and positive controls (e.g., known kinase inhibitors) .
  • Dose-response curves : Test 5–6 concentrations (0.1–100 µM) to calculate IC₅₀ values .
  • Time-resolved assays : Monitor activity at 0, 24, 48, and 72 hours to assess temporal effects .
  • Blinded analysis : Minimize bias in data interpretation .

Advanced: How to analyze SAR for derivatives of this compound?

Answer:

  • Core scaffold modifications : Compare bioactivity of pyrimidine vs. pyrido[3,2-d]pyrimidine derivatives .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP values with cytotoxicity .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Hydrolysis risk : Avoid aqueous buffers at pH >8, which may cleave the acetamide bond .
  • Thermal stability : DSC analysis confirms decomposition onset >200°C .

Advanced: How to troubleshoot low yields in the final amidation step?

Answer:

  • Activating agents : Use HATU or EDCI/HOBt to improve coupling efficiency .
  • Solvent optimization : Switch from THF to dichloromethane (DCM) for better reagent solubility .
  • Byproduct analysis : LC-MS identifies unreacted starting materials; adjust stoichiometry (1.2:1 acyl chloride:amine) .

Experimental Design: How to validate the compound’s target engagement in cellular models?

Answer:

  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .
  • CRISPR knockouts : Delete putative targets (e.g., kinase genes) and assess loss of activity .
  • Fluorescence polarization : Measure displacement of fluorescent probes in competitive binding assays .

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